molecular formula C23H18Br2N2O5 B11532083 4-[(E)-{[2-(2-Bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate

4-[(E)-{[2-(2-Bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate

Cat. No.: B11532083
M. Wt: 562.2 g/mol
InChI Key: XSNHYULVOQSWNC-LGJNPRDNSA-N
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Description

4-[(E)-{[2-(2-Bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate is a complex organic compound characterized by its unique structure, which includes bromine atoms and methoxyphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(2-Bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-bromo-4-methoxyphenol with chloroacetic acid to form 2-(2-bromo-4-methoxyphenoxy)acetic acid.

    Amidation: The intermediate is then reacted with an amine to form 2-(2-bromo-4-methoxyphenoxy)acetamide.

    Imination: The acetamide undergoes imination with an appropriate aldehyde to form the imino derivative.

    Esterification: Finally, the imino derivative is esterified with 4-bromobenzoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological processes at the molecular level.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could be a candidate for drug development, particularly in targeting specific pathways involved in diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism by which 4-[(E)-{[2-(2-Bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and methoxyphenoxy groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-[(E)-({4-[(E)-2-(4-{[(E)-(5-Bromo-2-hydroxyphenyl)methylidene]amino}phenyl)ethenyl]phenyl}imino)methyl]phenol
  • Methyl 4-bromobenzoate
  • Methyl 2-amino-4-bromobenzoate

Uniqueness

Compared to similar compounds, 4-[(E)-{[2-(2-Bromo-4-methoxyphenoxy)acetamido]imino}methyl]phenyl 4-bromobenzoate stands out due to its specific combination of functional groups. This unique structure allows for distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H18Br2N2O5

Molecular Weight

562.2 g/mol

IUPAC Name

[4-[(E)-[[2-(2-bromo-4-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C23H18Br2N2O5/c1-30-19-10-11-21(20(25)12-19)31-14-22(28)27-26-13-15-2-8-18(9-3-15)32-23(29)16-4-6-17(24)7-5-16/h2-13H,14H2,1H3,(H,27,28)/b26-13+

InChI Key

XSNHYULVOQSWNC-LGJNPRDNSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)Br

Origin of Product

United States

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